molecular formula C11H14N4O B8148785 4-Azido-N-isobutyl-benzamide

4-Azido-N-isobutyl-benzamide

Cat. No.: B8148785
M. Wt: 218.26 g/mol
InChI Key: FUQWDRZOTMRFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azido-N-isobutyl-benzamide: is an organic compound characterized by the presence of an azide group (-N₃) attached to the benzamide structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The azide group is known for its high reactivity, making this compound a valuable intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-N-isobutyl-benzamide typically involves the following steps:

    Formation of Benzamide: The initial step involves the preparation of benzamide by the condensation of benzoic acid with isobutylamine. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.

    Azidation: The benzamide derivative is then subjected to azidation. This step involves the introduction of the azide group, which can be achieved using sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN). The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions: 4-Azido-N-isobutyl-benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMF or CH₃CN.

    Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of N-isobutyl-benzamide.

    Cycloaddition: Formation of 1,2,3-triazoles.

Scientific Research Applications

4-Azido-N-isobutyl-benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the study of protein labeling and bioorthogonal chemistry due to the reactivity of the azide group.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Azido-N-isobutyl-benzamide is primarily based on the reactivity of the azide group. The azide group can undergo various chemical transformations, enabling the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used. For example, in bioorthogonal chemistry, the azide group can selectively react with alkyne-functionalized molecules to form stable triazole linkages.

Comparison with Similar Compounds

  • 4-Azido-N-methyl-benzamide
  • 4-Azido-N-ethyl-benzamide
  • 4-Azido-N-propyl-benzamide

Comparison: 4-Azido-N-isobutyl-benzamide is unique due to the presence of the isobutyl group, which can influence its reactivity and solubility compared to other azido-benzamides. The isobutyl group provides steric hindrance, which can affect the compound’s behavior in certain reactions, making it distinct from its methyl, ethyl, and propyl counterparts.

Properties

IUPAC Name

4-azido-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-8(2)7-13-11(16)9-3-5-10(6-4-9)14-15-12/h3-6,8H,7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQWDRZOTMRFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.